N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine is a compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a propan-2-amine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another method includes the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . The reaction conditions typically involve the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It may act as an antagonist or modulator of certain receptors, such as the vanilloid receptor 1 or the insulin-like growth factor 1 receptor . The compound can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the propan-2-amine group.
2-Aminopyrimidine: Contains the pyrimidine ring with an amino group but does not have the pyrrolidine moiety.
Uniqueness
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple biological targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H20N4/c1-10(2)13-7-11-8-14-12(15-9-11)16-5-3-4-6-16/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
PBUUOCYOSUMZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.